Dibenzepin hydrochloride

Catalog No.
S604213
CAS No.
315-80-0
M.F
C18H22ClN3O
M. Wt
331.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzepin hydrochloride

CAS Number

315-80-0

Product Name

Dibenzepin hydrochloride

IUPAC Name

5-[2-(dimethylamino)ethyl]-11-methylbenzo[b][1,4]benzodiazepin-6-one;hydrochloride

Molecular Formula

C18H22ClN3O

Molecular Weight

331.8 g/mol

InChI

InChI=1S/C18H21N3O.ClH/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22;/h4-11H,12-13H2,1-3H3;1H

InChI Key

RJPZIQRLRMWPRF-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C.Cl

Synonyms

dibenzepin, dibenzepin hydrochloride, Noveril

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C.Cl

The exact mass of the compound Dibenzepin hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169412. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dibenzepin hydrochloride is a dibenzodiazepine-derivative tricyclic antidepressant (TCA) that functions primarily as a selective norepinephrine reuptake inhibitor (NRI). As a hydrochloride salt, it is freely soluble in water, alcohol, and dichloromethane, providing a highly processable profile for both in vitro assay formulation and in vivo dosing. Unlike broad-spectrum TCAs, dibenzepin is structurally and pharmacologically distinct, offering targeted neurochemical modulation without the broad receptor promiscuity typical of early-generation tricyclics [1].

Substituting dibenzepin hydrochloride with classic benchmark TCAs like imipramine or amitriptyline fundamentally alters experimental outcomes due to off-target receptor engagement. While standard TCAs act as dual serotonin-norepinephrine reuptake inhibitors (SNRIs) with heavy anticholinergic and antiadrenergic burdens, dibenzepin selectively isolates the norepinephrine pathway. Using imipramine as a generic substitute introduces confounding variables such as severe muscarinic antagonism and alpha-adrenergic blockade, which can mask NRI-specific neurochemical responses and induce unwanted cardiovascular or parasympathetic artifacts in preclinical models [1].

Muscarinic Receptor Affinity and Anticholinergic Burden

Dibenzepin exhibits exceptionally low affinity for muscarinic acetylcholine receptors (mAChR) compared to benchmark TCAs. While imipramine binds muscarinic subtypes with high potency (e.g., Ki = 83–112 nM for M4/M5), dibenzepin demonstrates a Ki of approximately 1,750 nM. This represents a greater than 15-fold reduction in anticholinergic burden [1].

Evidence DimensionMuscarinic Acetylcholine Receptor (mAChR) Affinity (Ki)
Target Compound Data1,750 nM
Comparator Or BaselineImipramine (Ki = 83–112 nM for M4/M5)
Quantified Difference>15-fold lower affinity (reduced anticholinergic activity)
ConditionsIn vitro receptor binding assay

Enables researchers to study norepinephrine reuptake inhibition without confounding parasympathetic side effects or cholinergic toxicity.

Alpha-Adrenergic Receptor Selectivity and Cardiovascular Sparing

Classic TCAs frequently induce orthostatic hypotension and vascular artifacts due to potent alpha-adrenergic blockade. Dibenzepin hydrochloride is highly differentiated by its negligible affinity for these receptors, demonstrating a Ki > 10,000 nM for both α1 and α2 adrenergic receptors [1]. This lack of antiadrenergic activity prevents the vascular confounding typically seen with imipramine or amitriptyline.

Evidence DimensionAlpha-1 and Alpha-2 Adrenergic Receptor Affinity (Ki)
Target Compound Data>10,000 nM (Negligible affinity)
Comparator Or BaselineStandard TCAs (High affinity / potent blockade)
Quantified DifferenceComplete absence of alpha-adrenergic blockade up to 10 µM
ConditionsIn vitro radioligand binding

Critical for neuropharmacological studies requiring stable cardiovascular and hemodynamic baselines during dosing.

Acetylcholinesterase (AChE) Interference

In comparative screens of antidepressant compounds, dibenzepin shows minimal interference with recombinant human acetylcholinesterase (rhAChE). At a concentration of 100 µM, dibenzepin inhibits rhAChE activity by less than 20%, whereas other structurally related tricyclics like clomipramine and amoxapine inhibit the enzyme by ≥20% under identical conditions [1].

Evidence DimensionrhAChE Inhibition at 100 µM
Target Compound Data<20% inhibition
Comparator Or BaselineClomipramine / Amoxapine (≥20% inhibition)
Quantified DifferenceStatistically lower baseline enzyme interference
ConditionsRecombinant human AChE assay at 10^-4 M

Provides a cleaner pharmacological profile for assays involving cholinergic pathways and cognitive modeling.

Transporter Selectivity (NET vs. SERT)

Unlike imipramine, which acts as a potent dual inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET), dibenzepin functions as a selective NRI. It maintains strong NET inhibition while exhibiting weak to negligible effects on serotonin reuptake [1]. This selectivity allows for the precise isolation of noradrenergic signaling pathways.

Evidence DimensionMonoamine Transporter Inhibition Profile
Target Compound DataSelective NET inhibition (negligible SERT)
Comparator Or BaselineImipramine (Dual NET and SERT inhibition)
Quantified DifferenceFunctional isolation of the noradrenergic pathway
ConditionsIn vitro monoamine uptake assays

Allows researchers to isolate norepinephrine-driven mechanisms from serotonin-driven mechanisms in complex neuropharmacological screens.

Formulation Versatility and Aqueous-Organic Processability

Dibenzepin hydrochloride is classified as freely soluble in water, alcohol, and dichloromethane [1]. This broad solubility profile across both aqueous and organic media provides a distinct handling advantage over highly lipophilic free-base analogs, enabling seamless integration into diverse solvent systems for extraction, formulation, and assay preparation.

Evidence DimensionSolubility Profile
Target Compound DataFreely soluble in water, alcohol, and dichloromethane
Comparator Or BaselineFree base analogs (restricted to organic solvents)
Quantified DifferenceBroad-spectrum aqueous and organic solubility
ConditionsStandard ambient conditions

Ensures reliable dosing formulation in aqueous media while maintaining compatibility with organic extraction and synthesis protocols.

Standardized Solution pH and Formulation Stability

For standardized laboratory formulations, dibenzepin hydrochloride provides a predictable and stable acidic environment in solution. According to pharmacopeial standards, a 10% aqueous solution of dibenzepin hydrochloride maintains a tightly controlled pH range of 4.2 to 5.2 [1]. This predictable ionization state ensures high reproducibility in buffer preparation compared to crude mixtures or unstandardized free bases.

Evidence DimensionAqueous Solution pH (10% w/v)
Target Compound DatapH 4.2 to 5.2
Comparator Or BaselineUnstandardized free base forms (variable pH, poor dissolution)
Quantified DifferenceTightly controlled acidic dissolution profile
Conditions10% solution in water at ambient conditions

Guarantees lot-to-lot reproducibility and predictable ionization when preparing standardized biological assays or stock solutions.

Selective Noradrenergic Pathway Modeling

Because dibenzepin hydrochloride lacks the potent serotonin transporter (SERT) inhibition seen in generic TCAs like imipramine, it is the preferred compound for preclinical models requiring isolated norepinephrine reuptake inhibition [1].

Cardiovascular-Sparing In Vivo Assays

In hemodynamic and cardiovascular research, dibenzepin hydrochloride is selected over amitriptyline due to its negligible affinity for alpha-1 and alpha-2 adrenergic receptors (Ki > 10,000 nM), preventing the orthostatic hypotension and vascular artifacts that typically confound systemic dosing [2].

Cholinergic-Independent Neuropharmacology

For cognitive and memory research, dibenzepin hydrochloride is utilized to bypass the heavy anticholinergic burden of classic TCAs. Its low muscarinic receptor affinity and minimal interference with acetylcholinesterase ensure that baseline cholinergic signaling remains intact during neurochemical evaluations[3].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

331.1451400 g/mol

Monoisotopic Mass

331.1451400 g/mol

Heavy Atom Count

23

UNII

JLN0273S4Z

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

315-80-0

Wikipedia

Dibenzepin hydrochloride

Dates

Last modified: 08-15-2023

Explore Compound Types